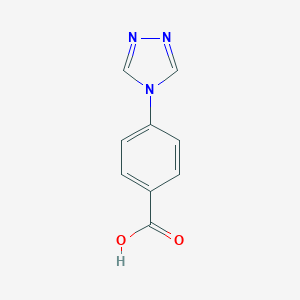

4-(4H-1,2,4-triazol-4-yl)benzoic acid

Übersicht

Beschreibung

4-(4H-1,2,4-Triazol-4-yl)benzoic acid is an organic compound characterized by the presence of a triazole ring attached to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules due to its unique structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of benzoic acid with sodium hypochlorite under heating conditions. The reaction proceeds through the formation of an intermediate, which is further processed and crystallized to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Hydrolysis of Ethyl Ester Precursor

The synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid involves alkaline hydrolysis of its ethyl ester derivative. This reaction proceeds via nucleophilic acyl substitution under reflux conditions:

| Reaction Step | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Hydrolysis of this compound ethyl ester | Ethanol, 1N NaOH, 30 min reflux | NaOH (aq), HCl (aq) for neutralization | 99% |

The ethyl ester (124) is treated with 1N NaOH in ethanol, followed by acidification with HCl to precipitate the free acid (125) . This method is highly efficient, with near-quantitative yields due to the stability of the triazole ring under basic conditions .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions produces esters. For example:

Amidation

Coupling with amines via carbodiimide reagents (e.g., DCC, EDC) forms amides, a critical step in drug development:

These reactions are foundational for creating bioactive hybrids, such as those tested against cancer cell lines .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions, forming coordination complexes. Example reactions include:

| Metal Ion | Complex Type | Application | Source |

|---|---|---|---|

| Cu(II) | Mononuclear | Catalysis | |

| Fe(III) | Polymeric | Material science |

These complexes are studied for catalytic and materials science applications due to their stability and electronic properties .

Functionalization of the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution and cycloaddition reactions:

Alkylation/Arylation

Reaction with alkyl halides or aryl boronic acids under palladium catalysis introduces substituents at the triazole N-1 position, modifying electronic properties .

Click Chemistry

The triazole participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation and polymer synthesis .

Decarboxylation

Under oxidative or thermal conditions, decarboxylation occurs, yielding 4-(4H-1,2,4-triazol-4-yl)benzene:

This reaction is utilized in synthesizing triazole-based aromatic polymers .

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility for pharmaceutical formulations:

| Base | Salt Form | Application | Source |

|---|---|---|---|

| NaOH | Sodium salt | Aqueous formulations | |

| NH₃ | Ammonium salt | Drug intermediates |

Oxidation and Reduction

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role as an Intermediate:

4-(4H-1,2,4-triazol-4-yl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for enhancing the efficacy of antifungal agents. Research indicates that derivatives of this compound exhibit potent activity against fungal pathogens, making it valuable in the development of new antifungal medications .

Case Study: Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance, it has shown significant inhibitory effects on MCF-7 breast cancer cells and HCT-116 colon cancer cells. The compound induces apoptosis in these cells, suggesting its utility in cancer therapy development .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HCT-116 | 15.0 | Cell cycle arrest |

Agricultural Chemicals

Plant Growth Regulation:

In agricultural chemistry, this compound has been identified as a promising plant growth regulator. It enhances crop yield and resilience against environmental stressors . Its application as a pesticide and fungicide is also notable; it disrupts essential biological processes in pests and fungi, leading to their death while minimizing environmental impact.

Research Findings:

Field studies have demonstrated that crops treated with this compound exhibit improved growth rates and higher resistance to pests compared to untreated controls. This has implications for sustainable agriculture practices.

Biochemical Research

Enzyme Inhibition Studies:

The compound is employed in biochemical research to study enzyme inhibition and receptor binding. It aids in understanding biological processes by acting as a selective inhibitor for specific enzymes involved in metabolic pathways .

Example: FLAP Inhibition

Research on substituted 1,2,4-triazoles has shown that modifications to the triazole scaffold can enhance inhibitory potency against FLAP (5-lipoxygenase activating protein), which is crucial for leukotriene biosynthesis .

| Compound | FLAP Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 85 | 10 |

| Compound B | 70 | 10 |

Material Science

Development of New Materials:

In material science, this compound is utilized in creating polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and durability under various environmental conditions .

Analytical Chemistry

Use as a Standard:

The compound is also widely used in analytical chemistry as a standard in various techniques such as chromatography and spectrometry. It ensures accurate measurements and quality control in laboratory settings by providing reliable reference data .

Wirkmechanismus

The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by binding to phosphatidylserine on the plasma membrane . This binding triggers a cascade of molecular events leading to cell death. The exact pathways and targets may vary depending on the specific biological context and the derivatives of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

- 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid

- 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid

- 4,4’-(4-Amino-4H-1,2,4-triazol-3,5-diyl)dibenzonic acid

Comparison: 4-(4H-1,2,4-triazol-4-yl)benzoic acid stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to its similar compounds, it has a distinct triazole ring positioning that influences its interaction with biological targets and its overall stability in chemical reactions .

Biologische Aktivität

4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 157069-48-2) is a compound that incorporates a triazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, antibacterial effects, and potential applications in medicinal chemistry.

Chemical Structure

The compound features a benzoic acid moiety linked to a 1,2,4-triazole ring. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A series of synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were evaluated for their cytotoxic effects against various cancer cell lines.

Key Findings

- Cytotoxicity : The hybrids exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, which is comparable to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

| Compound | IC50 (MCF-7) | IC50 (HCT-116) | Comparison with Doxorubicin |

|---|---|---|---|

| 2 | 18.7 µM | 25.7 µM | More active |

| 5 | 19.0 µM | 26.0 µM | Comparable |

| 14 | 17.5 µM | 24.0 µM | More active |

| Doxorubicin | 19.7 µM | 22.6 µM | Reference |

- Mechanism of Action : Compounds such as 2 and 14 were found to induce apoptosis in MCF-7 cells, demonstrating their potential as effective anticancer agents through apoptosis pathways .

Antibacterial Activity

The antibacterial properties of triazole derivatives have been extensively studied. While specific data on the antibacterial activity of this compound is limited, related compounds have shown promising results.

Antibacterial Efficacy

Research indicates that triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound Class | Target Bacteria | MIC Range |

|---|---|---|

| Triazole Derivatives | E. coli, S. aureus | 0.25 - 32 µg/mL |

| Specific Compounds | MRSA | MIC = 0.25 µg/mL |

These compounds often outperform traditional antibiotics like ciprofloxacin and levofloxacin in terms of efficacy against resistant strains .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole-containing compounds:

- Synthesis and Evaluation : A study synthesized a series of triazole benzoic acid hybrids and assessed their anticancer activities using a variety of cell lines . The findings indicated that introducing electron-rich groups significantly enhanced cytotoxicity.

- Antibacterial Screening : Another study focused on the antibacterial effects of triazole derivatives against various bacterial strains, demonstrating their potential as new therapeutic agents .

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNDLFQKKMPZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390355 | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157069-48-2 | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the structural significance of 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the formation of coordination polymers?

A: this compound, often abbreviated as Htba in the literature, acts as a versatile ligand due to its bifunctional nature. [, , , , ] It possesses both a triazolate group and a carboxyl group, enabling it to coordinate with metal ions in various ways. [, , , , ] This versatility allows the formation of diverse coordination polymers with varying dimensionalities and topologies. [, , , , ]

Q2: What types of structures have been observed in coordination polymers incorporating this compound?

A: Researchers have successfully synthesized a range of architectures using this ligand, including mononuclear motifs, 2D networks with sql topology, and intricate 3D frameworks. [, , ] Notably, interpenetration, where multiple networks interweave without covalent bonding, is a recurring feature in these structures. [, ] For instance, researchers observed a 4-fold interpenetrating 3D net with dia topology in a cadmium-based coordination polymer. []

Q3: Can you elaborate on the photoluminescent properties of coordination polymers containing this compound?

A: Many of these coordination polymers exhibit intriguing photoluminescent behavior, emitting light in the solid state. [, , ] For example, a copper-based coordination polymer exhibited bluish-purple emissions at room temperature. [] Researchers attribute these luminescence properties to the presence of the aromatic ring system and the metal-ligand interactions within the structures. [, , ]

Q4: Are there any studies exploring the catalytic potential of this compound-based coordination polymers?

A: Yes, researchers investigated the catalytic activity of copper-iodide based coordination polymers incorporating this compound. [] They found these materials to be effective catalysts for the degradation of methyl blue, a common dye pollutant. [] This finding highlights the potential of these coordination polymers in environmental remediation applications.

Q5: How does the choice of metal ion influence the properties of the resulting coordination polymer?

A: The selection of the metal ion significantly impacts the final structure and properties of the coordination polymer. [, ] For example, using zinc(II) and cadmium(II) with this compound led to distinct coordination modes and network topologies. [] Additionally, the nature of the metal ion can influence the photoluminescence behavior and catalytic activity of the resulting material. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.